molecular formula C20H36O3 B13446394 Labdanolic acid

Labdanolic acid

Cat. No.: B13446394
M. Wt: 324.5 g/mol
InChI Key: KHCCSRVJJDOANA-ZOSGAXDSSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Labdanolic acid can be synthesized through the oxidative degradation of labdane-type diterpenes. The process involves multiple steps, including the formation of intermediate products such as triols, cyclic enol ethers, and methyl ketones .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of raw resin from the leaves and twigs of Cistus ladaniferus and Cistus creticus. The resin is then subjected to purification processes to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Labdanolic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed.

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Labdanolic acid is unique among diterpenoids due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its diverse applications and unique chemical properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C20H36O3

Molecular Weight

324.5 g/mol

IUPAC Name

(3S)-5-[(1R,2R,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoic acid

InChI

InChI=1S/C20H36O3/c1-14(13-17(21)22)7-8-16-19(4)11-6-10-18(2,3)15(19)9-12-20(16,5)23/h14-16,23H,6-13H2,1-5H3,(H,21,22)/t14-,15?,16+,19-,20+/m0/s1

InChI Key

KHCCSRVJJDOANA-ZOSGAXDSSA-N

Isomeric SMILES

C[C@@H](CC[C@@H]1[C@]2(CCCC(C2CC[C@@]1(C)O)(C)C)C)CC(=O)O

Canonical SMILES

CC(CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CC(=O)O

Origin of Product

United States

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